molecular formula C21H20ClN7O B6447645 3-chloro-4-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine CAS No. 2640976-21-0

3-chloro-4-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine

Cat. No.: B6447645
CAS No.: 2640976-21-0
M. Wt: 421.9 g/mol
InChI Key: LAIWXEZWFBHVNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine is a heterocyclic compound featuring a pyridine core substituted with a chloro group and a methoxy-linked piperidine-triazolopyrimidine moiety. The triazolopyrimidine scaffold is a fused bicyclic system with nitrogen-rich aromaticity, commonly associated with bioactivity in medicinal chemistry (e.g., kinase inhibition, anticancer properties) .

Properties

IUPAC Name

7-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN7O/c22-17-12-23-9-6-18(17)30-13-15-7-10-28(11-8-15)20-19-21(25-14-24-20)29(27-26-19)16-4-2-1-3-5-16/h1-6,9,12,14-15H,7-8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIWXEZWFBHVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=NC4=C3N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from interacting with its natural substrates. The exact nature of this interaction and the resulting changes in cellular processes are still under investigation.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase. This results in the arrest of cell cycle progression, leading to the inhibition of cell proliferation

Result of Action

The compound’s action results in significant inhibition of cell proliferation. It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range. This suggests that the compound could have potential as a therapeutic agent in the treatment of certain types of cancer.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional comparisons with related compounds identified in the literature:

Compound Name/ID Core Structure Substituents/Linkages Synthesis Highlights Notable Properties Potential Applications
Target Compound Triazolo[4,5-d]pyrimidine Chloro, piperidinyl methoxy-pyridine Piperidine coupling, HCl deprotection High lipophilicity, CNS-targeting Kinase inhibitors, anticancer agents
Acetamide, N-(3H-triazolo[4,5-d]pyrimidin-7-yl)- (-K) Triazolo[4,5-d]pyrimidine Acetamide Not specified Polar group, moderate solubility Bio-oil component, unknown bioactivity
3-Benzyl-N-(piperidin-4-yl)-3H-triazolo[4,5-d]pyrimidin-7-amine () Triazolo[4,5-d]pyrimidine Piperidinyl amine Boc deprotection with HCl/THF Hydrochloride salt, enhanced solubility Drug intermediates, enzyme inhibitors
Piperazine-linked triazolopyrimidine () Triazolo[4,5-d]pyrimidine Piperazine (dihydrochloride salt) Not specified 95% purity, high solubility Pharmaceutical candidates
[1,2,4]Triazolo[4,3-a]pyridine () Triazolo[4,3-a]pyridine Benzyloxy, methoxyphenyl Oxidative ring closure (NaOCl) Green synthesis, fused pyridine core Antibacterial agents, chemosensors

Critical Analysis

Core Heterocycle Variations :

  • The target compound’s triazolo[4,5-d]pyrimidine core (pyrimidine fused to triazole) differs from [1,2,4]triazolo[4,3-a]pyridine (pyridine fused to triazole) in nitrogen positioning and electronic properties. Pyrimidine’s additional nitrogen may enhance binding to ATP pockets in kinases .
  • Triazolo[4,3-a]pyridine derivatives () are synthesized via greener methods (NaOCl-mediated cyclization), whereas triazolopyrimidines often require Boc deprotection or metal catalysts .

Substituent Effects: Piperidine vs. Piperazine: Piperazine (two nitrogens) in increases basicity and solubility compared to piperidine (one nitrogen) in the target compound. This could affect pharmacokinetics and target engagement . Chloro vs. Acetamide (-K) introduces hydrogen-bonding capacity but may reduce membrane permeability .

Synthetic Accessibility: The target compound’s synthesis likely involves piperidine coupling and HCl-mediated deprotection (similar to ), which is robust but less atom-economical compared to NaOCl-driven cyclizations in .

Research Findings and Implications

  • Bioactivity Potential: Triazolopyrimidines are frequently explored as kinase inhibitors (e.g., JAK2, EGFR). The target compound’s chloro and piperidine groups may synergize to improve selectivity and potency over acetamide or pyridine-fused analogues .
  • Solubility Challenges : Hydrochloride salts () offer improved aqueous solubility, whereas the target compound’s free base form may require formulation optimization for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.